6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

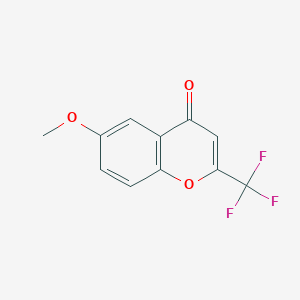

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a chromone derivative characterized by a chromen-4-one scaffold with a methoxy group at position 6 and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). Chromones are oxygen-containing heterocycles widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent influences electronic and steric properties, modulating interactions with biological targets .

Properties

CAS No. |

156909-16-9 |

|---|---|

Molecular Formula |

C11H7F3O3 |

Molecular Weight |

244.17 g/mol |

IUPAC Name |

6-methoxy-2-(trifluoromethyl)chromen-4-one |

InChI |

InChI=1S/C11H7F3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-5H,1H3 |

InChI Key |

ISEHAGBHPLTWSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Design

The enaminone cyclization route, as demonstrated by Sheelam et al., involves the use of Amberlyst-15—a recyclable solid acid catalyst—to promote intramolecular cyclization of enaminone precursors. For 6-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, the enaminone precursor must be pre-functionalized with a methoxy group at position 6 and a trifluoromethyl group at position 2. The reaction proceeds via acid-catalyzed deamination, forming the chromenone core (Scheme 1).

Reaction Conditions

Table 1: Performance of Amberlyst-15 in Chromenone Synthesis

Synthesis of Enaminone Precursors

The enaminone precursor for this compound requires:

-

Methoxy Installation : Directed ortho-metalation or nucleophilic aromatic substitution on a pre-functionalized aromatic ring.

-

Trifluoromethyl Incorporation : Use of trifluoromethyl-containing building blocks (e.g., trifluoroacetic anhydride) during enaminone formation.

Palladium-Catalyzed Cross-Coupling Strategies

Adapting Thiochromenone Methodology

While direct synthetic routes for chromenones are limited in the literature, the cross-coupling strategy for 2-aryl-4H-thiochromen-4-ones offers insights. By replacing sulfur with oxygen in the chromenone core, similar palladium-catalyzed conditions could theoretically introduce aryl or trifluoromethyl groups at position 2.

Key Reaction Parameters

Table 2: Palladium-Mediated Cross-Coupling Performance

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-Phenyl-4H-thiochromen-4-one | 85 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 78 |

Limitations and Modifications

-

Trifluoromethyl Challenges : Trifluoromethyl boronic acids are less stable, necessitating alternative reagents (e.g., CF₃Cu).

-

Oxygen Sensitivity : Chromenones lack sulfur’s directing effects, requiring adjusted catalytic conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Amberlyst-15 Method : Superior for its mild conditions, recyclability, and high yields but requires tailored enaminone synthesis.

-

Palladium-Catalyzed Route : Flexible for diverse substituents but faces challenges with trifluoromethyl group installation.

Green Chemistry Considerations

The Amberlyst-15 protocol aligns with green chemistry principles:

-

Solvent : Toluene (low toxicity vs. DMF).

-

Energy Efficiency : Room-temperature reaction vs. 80°C for cross-coupling.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of chromone derivatives, including 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one. This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that chromone derivatives exhibit selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism involves the induction of apoptosis and modulation of key proteins involved in cell cycle regulation, such as P53 and BAX .

2. Enzyme Inhibition

Chromones are known for their ability to inhibit enzymes associated with cancer progression. Specifically, this compound has been evaluated for its inhibitory effects on SIRT2, an enzyme implicated in aging and cancer . The inhibition of SIRT2 may lead to potential therapeutic strategies for age-related diseases and certain cancers.

3. Antifungal Properties

In addition to anticancer activity, chromone derivatives have shown antifungal properties. For example, a series of compounds derived from chromones exhibited potent activity against various Candida strains, suggesting that this compound could be explored as a potential antifungal agent .

Agricultural Science Applications

1. Phytopathogenic Fungal Inhibition

The compound has been investigated for its antifungal activity against phytopathogenic fungi. Research indicates that derivatives of chromones can inhibit the growth of harmful fungi in agricultural settings, thereby protecting crops from disease . This application is crucial for developing environmentally friendly fungicides.

2. Natural Product Synthesis

This compound serves as a precursor in the synthesis of various bioactive compounds that can enhance plant resistance to pathogens or pests, contributing to sustainable agricultural practices .

Material Science Applications

1. Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The incorporation of trifluoromethyl groups enhances the stability and efficiency of these materials.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 2

The trifluoromethyl group at position 2 distinguishes this compound from other chromones. Key analogs include:

- 2-(4-Methoxyphenyl)-4H-chromen-4-one (4e) : Exhibits a methoxy-substituted phenyl group at position 2, resulting in lower lipophilicity compared to the trifluoromethyl analog. This compound showed moderate antiasthmatic activity but weaker enzyme inhibition than trifluoromethyl derivatives .

- 2-(4-Nitrophenyl)-4H-chromen-4-one (4h): The nitro group (-NO₂) at position 2 is strongly electron-withdrawing, leading to higher reactivity in electrophilic substitutions. However, it may reduce metabolic stability compared to the trifluoromethyl group .

Table 1: Comparison of Position 2 Substituents

Substituent Variations at Position 6

The methoxy group at position 6 is critical for modulating solubility and target interactions. Notable analogs include:

- However, this reduces synthetic yield (35%) compared to methoxy derivatives .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP compared to hydroxyl or methoxy-phenyl analogs, enhancing membrane permeability .

- Melting Points : Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) elevate melting points due to stronger intermolecular interactions .

- Spectral Data : Distinct ¹H NMR signals for the methoxy group (~δ 3.7–3.8 ppm) and CF₃-related ¹³C shifts (δ 120–125 ppm) aid structural characterization .

Biological Activity

6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound features a chromenone structure with a methoxy group and a trifluoromethyl substituent, which significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and down-regulating anti-apoptotic proteins such as Bcl-2. It also affects the expression levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation .

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HCT-116 | 30 | CDK4 down-regulation |

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It inhibits the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in vitro .

| Enzyme Target | IC50 (μM) |

|---|---|

| COX-2 | 15 |

| LOX-15 | 12 |

3. Neuroprotective Effects

The compound has shown promise as a neuroprotective agent by inhibiting SIRT2, an enzyme linked to neurodegenerative diseases. Inhibitors of SIRT2 have potential applications in treating conditions like Alzheimer's disease .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various chromone derivatives, this compound was found to significantly reduce cell viability in MCF-7 and HCT-116 cells after 48 hours of treatment at concentrations around 100 μM. The study utilized MTT assays to quantify cell viability and demonstrated that the compound's effects were concentration-dependent .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the trifluoromethyl group enhances interactions with target proteins, suggesting a strong binding affinity that correlates with observed biological activities. These studies provide insights into the molecular basis for the compound's anticancer and anti-inflammatory effects, highlighting potential pathways for drug development .

Q & A

Q. What are the common synthetic routes for 6-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one?

The synthesis typically involves Friedel-Crafts alkylation or Domino reactions to construct the chromen-4-one core. For example:

- Step 1 : Condensation of substituted phenols with β-ketoesters under acidic conditions to form the chromone scaffold.

- Step 2 : Introduction of the trifluoromethyl group via electrophilic substitution or halogen exchange (e.g., using CF₃Cu reagents).

- Step 3 : Methoxy group installation via alkylation or demethylation of protected intermediates .

Key Optimization : Use of Lewis acids (e.g., AlCl₃) enhances regioselectivity during cyclization .

Q. What analytical techniques are critical for structural confirmation?

- X-ray crystallography : Resolves bond lengths, angles, and packing interactions. Refinement using SHELXL (e.g., handling disorder in trifluoromethyl groups) ensures accuracy .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C6: δ ~3.8 ppm; trifluoromethyl at C2: δ ~7.5 ppm for adjacent protons) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] at m/z 285.0632 calculated for C₁₂H₈F₃O₃) .

Advanced Methodological Challenges

Q. How can regioselectivity be controlled during functionalization of the chromen-4-one scaffold?

Regioselectivity in electrophilic substitution is influenced by:

- Electronic effects : Electron-donating groups (e.g., methoxy) direct reactions to meta/para positions.

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) favor less crowded positions.

- Catalytic systems : Use of BF₃·Et₂O or ZnCl₂ in Friedel-Crafts reactions improves selectivity for C2/C3 positions .

Example : Domino Friedel-Crafts/Allan-Robinson reactions yield >80% regioselective products in chromenone derivatives .

Q. How should crystallographic disorder in the trifluoromethyl group be addressed?

- Refinement strategies : In SHELXL, use PART and SUMP commands to model disorder, with isotropic displacement parameters for fluorine atoms.

- Validation : Check R-factors (R₁ < 0.05) and residual density maps to ensure model accuracy .

Biological Evaluation and Structure-Activity Relationships (SAR)

Q. What assays are recommended for screening anti-inflammatory activity?

Q. How do structural modifications influence antimicrobial potency?

- Trifluoromethyl group : Enhances lipophilicity and membrane penetration (e.g., MIC = 8 μg/mL against S. aureus vs. 32 μg/mL for non-fluorinated analogs) .

- Methoxy position : C6-methoxy improves metabolic stability compared to C7-substituted derivatives .

Table 1 : SAR Trends in Chromenone Derivatives

| Substituent Position | Biological Activity (MIC, μg/mL) | Key Reference |

|---|---|---|

| C2-CF₃, C6-OCH₃ | 8 (S. aureus) | |

| C2-Cl, C6-OCH₃ | 32 (S. aureus) |

Computational and Data Analysis

Q. How can molecular docking predict binding modes with pro-inflammatory targets?

Q. How to resolve contradictions in reported biological data?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, TNF-α inhibition varies between RAW 264.7 (mouse) and THP-1 (human) cells .

- Dose standardization : Normalize data to molar concentrations (μM) to account for molecular weight differences.

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.